Dimethyl 2-phenylmalonate chemical properties
Dimethyl 2-phenylmalonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Dimethyl 2-Phenylmalonate for Advanced Research and Pharmaceutical Development
Introduction and Strategic Importance
Dimethyl 2-phenylmalonate is an aromatic malonic ester that serves as a highly versatile and critical intermediate in advanced organic synthesis. As an active methylene compound, its strategic importance is rooted in the unique electronic and steric properties conferred by the α-phenyl group, which modulates the reactivity of the adjacent acidic proton.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its practical application in the pharmaceutical industry. For drug development professionals, understanding the nuances of this reagent is paramount for the rational design of synthetic pathways, particularly for constructing complex molecular architectures found in therapeutics such as barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
Physicochemical and Spectroscopic Profile
The fundamental physical and spectroscopic characteristics of a reagent are critical for its proper handling, reaction setup, and product characterization.
Core Physicochemical Properties
The properties of dimethyl 2-phenylmalonate are summarized below. These values are essential for procedural design, including solvent selection, purification methods (distillation), and reaction temperature control.
| Property | Value | Source(s) |
| CAS Number | 117-42-0 (Disputed, often confused; 37434-59-6 is also cited) | [4][5][6] |
| Molecular Formula | C₁₁H₁₂O₄ | [5] |
| Molecular Weight | 208.21 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid/oil | [7] |
| Melting Point | 47 to 49 °C | [8] |
| Boiling Point | 148 to 152 °C at 10 mmHg | [8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, benzene); limited solubility in water. | [7][8] |
Note: Data for the closely related diethyl phenylmalonate (CAS 83-13-6) is more abundant and often used as a proxy. Its properties are: Molar Mass: 236.267 g/mol , Density: 1.096 g/cm³, Boiling Point: 170–172 °C (14 mmHg), Refractive Index: n20/D 1.491.[9]
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The expected spectral characteristics for dimethyl 2-phenylmalonate are as follows:
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | δ ~7.3 ppm (m, 5H, Ar-H) , δ ~4.8 ppm (s, 1H, α-CH) , δ ~3.7 ppm (s, 6H, 2 x -OCH₃) |
| ¹³C NMR | δ ~168 ppm (C=O) , δ ~135-128 ppm (Ar-C) , δ ~58 ppm (α-C) , δ ~53 ppm (-OCH₃) |
| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch, ester) , ~3000-2850 cm⁻¹ (C-H stretch, aliphatic) , ~1600, 1495 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spec (EI) | Expected fragments for the analogous diethyl ester include m/z values of 236 (M+), 191, 163, 118, 91.[10] Similar fragmentation would be expected for the dimethyl ester. |
Synthesis and Manufacturing: A Mechanistic Perspective
The synthesis of α-aryl malonic esters like dimethyl 2-phenylmalonate requires specific strategies because aryl halides are poor electrophiles for direct SₙAr or alkylation reactions with dimethyl malonate enolate.[9]
Comparative Synthetic Strategies
The primary challenge is the formation of the phenyl-Cα bond. Two main routes are employed:
-
Claisen Condensation (Indirect Route): This is the classical and most reliable method. It involves the Claisen condensation of a phenylacetate ester (e.g., methyl phenylacetate) with a carbonate or oxalate ester, followed by decarbonylation for the latter.[8][9] This approach circumvents the difficult direct phenylation of the malonate.
-
Direct Arylation/Carboxylation (Direct Route): More modern methods may use metal catalysis (e.g., copper(I) iodide) to facilitate the coupling of an aryl halide with the malonate enolate.[9] An alternative, innovative approach involves the carboxylation of a benzylsodium intermediate, which can be formed from chlorobenzene.[8] This method is elegant as it builds the molecule from simple, inexpensive precursors.
The direct carboxylation route, as detailed in U.S. Patent 2,881,209, offers a streamlined process with high yields, making it suitable for industrial-scale production.[8]
Caption: Workflow for the synthesis of dimethyl 2-phenylmalonate.
Detailed Synthesis Protocol: Direct Carboxylation Route
This protocol is adapted from the process described in U.S. Patent 2,881,209, which demonstrates an efficient synthesis from chlorobenzene.[8] It is a self-validating system as the intermediates are quantitatively formed and directly used in the subsequent step.
Objective: To synthesize dimethyl 2-phenylmalonate in high yield from chlorobenzene.
Materials:
-
Chlorobenzene
-
Finely dispersed sodium in toluene
-
Carbon dioxide (gaseous or solid)
-
Methanol (absolute)
-
Hydrochloric acid (or another acid catalyst for esterification)
-
Benzene (for extraction/separation)
-
Ethyl ether (for extraction)
Step-by-Step Methodology:
-
Formation of Phenylsodium: React chlorobenzene with a fine dispersion of sodium metal in toluene. This reaction proceeds to give a near-quantitative yield of phenylsodium.[8] Causality: Using a fine dispersion of sodium dramatically increases the surface area, facilitating the heterogeneous reaction with the liquid chlorobenzene.
-
Formation of Benzylsodium: The phenylsodium formed in situ immediately and quantitatively reacts with the toluene solvent in a metalation reaction to produce benzylsodium.[8] Causality: Phenylsodium is a powerful base, capable of deprotonating the methyl group of toluene to form the more stable benzyl anion.
-
Carbonation: The resulting benzylsodium suspension is carbonated under controlled temperature conditions (e.g., 30-60 °C) by introducing gaseous carbon dioxide.[8] This step must be carefully managed to maximize the yield of phenylmalonic acid over the phenylacetic acid byproduct.
-
Acidification & Isolation: The reaction mixture is carefully neutralized with an acid like HCl, ensuring the temperature does not exceed 30 °C to prevent decarboxylation of the phenylmalonic acid product.[8] The phenylmalonic acid can be isolated by extraction with ethyl ether.
-
Esterification: The isolated phenylmalonic acid is esterified to dimethyl 2-phenylmalonate. This is achieved by heating a benzene-methanolic solution of the acid with a catalyst (e.g., anhydrous HCl or sulfuric acid) at approximately 60 °C for several hours. A large excess of methanol is required for maximum yield (up to 94%).[8]
-
Purification: After the reaction, water is added to remove inorganic salts. The organic solvents are removed by flash distillation, and the final product, dimethyl 2-phenylmalonate, is separated from the byproduct (methyl phenylacetate) by vacuum distillation.[8]
Chemical Reactivity and Mechanistic Insights
The reactivity of dimethyl 2-phenylmalonate is dominated by the chemistry of its active methylene group and the two ester functionalities.
Acidity and Enolate Formation
The proton on the α-carbon is significantly more acidic than in simple dialkyl malonates.[1] This is a direct consequence of the electronic properties of the phenyl group.
-
Inductive Effect: The sp² hybridized carbons of the phenyl ring are electron-withdrawing, which helps to polarize the C-H bond.
-
Resonance Stabilization: The primary factor is the ability of the phenyl ring to stabilize the resulting carbanion (enolate) through resonance, delocalizing the negative charge across the aromatic system.
This enhanced acidity (lower pKa) means that a weaker base can be used for complete deprotonation compared to what is needed for dimethyl malonate, and the rate of enolate formation is faster.[1]
Caption: The key role of the resonance-stabilized enolate intermediate.
Key Synthetic Transformations
-
Hydrolysis: The two methyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid (phenylmalonic acid) under basic conditions, typically by heating with aqueous or mixed aqueous-alcoholic solutions.[11][12]
-
Decarboxylation: Phenylmalonic acid, formed from hydrolysis, will undergo decarboxylation upon heating to yield phenylacetic acid.[8] The presence of strong electron-withdrawing groups on the phenyl ring can influence the temperature required for this reaction.[12]
-
Alkylation: The enolate of dimethyl 2-phenylmalonate is a potent nucleophile used in C-C bond formation. However, the bulky phenyl group can introduce steric hindrance, potentially slowing the rate of reaction with bulky alkylating agents compared to the enolate of dimethyl malonate.[1]
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LAH). This reaction converts dimethyl 2-phenylmalonate into 2-phenyl-1,3-propanediol.[13]
Applications in Drug Discovery and Development
Dimethyl 2-phenylmalonate and its diethyl analog are cornerstone reagents in the synthesis of several classes of pharmaceuticals.
Synthesis of Barbiturates
The most prominent application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[14] In this synthesis, a C,C-disubstituted malonic ester is condensed with urea. To synthesize phenobarbital, for example, diethyl phenylmalonate is first alkylated with an ethyl group to form diethyl ethylphenylmalonate, which is then condensed with urea in the presence of a strong base like sodium ethoxide.[3] This reaction forms the characteristic pyrimidine ring structure of barbiturates.[2]
Caption: Synthetic pathway from phenylmalonate to phenobarbital.
Intermediate for Other Therapeutics
The malonic ester synthesis pathway, starting with dimethyl 2-phenylmalonate, is adaptable for creating various substituted arylpropionic acids. This class of compounds includes many well-known NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[2] Furthermore, derivatives have been explored as specialized drug delivery systems. For instance, JTT-130, an intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), incorporates a diethyl 2-phenylmalonate motif designed to be rapidly hydrolyzed by liver enzymes, achieving tissue-specific activity.[]
Safety and Handling
Dimethyl 2-phenylmalonate and its analogs should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory irritation.[16]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid breathing vapors or mists.
-
Storage: Store in a cool, dry place in a tightly sealed container.[7]
-
Fire: Use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, or foam. Thermal decomposition can release irritating gases.[18]
All chemical products should be treated as having unknown hazards and handled only by trained professionals.[4]
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Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Cole-Parmer. Available at: [Link]
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